

A Spectroscopic Comparison of 4-Phenylazepan-4-ol and Its Precursors

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Compound of Interest

Compound Name: 4-Phenylazepan-4-ol

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A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the tertiary alcohol **4-Phenylazepan-4-ol** with its key precursors, 1-benzyl-4-piperidone and phenylmagnesium bromide. The synthesis of **4-Phenylazepan-4-ol** from these precursors typically involves a multi-step process initiated by a Grignard reaction, followed by a ring expansion. Understanding the spectroscopic characteristics of each compound is crucial for reaction monitoring, product identification, and purity assessment in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Phenylazepan-4-ol** and its precursors. This data is essential for distinguishing the product from the starting materials and intermediates.

Table 1: Spectroscopic Data for 1-benzyl-4-piperidone

Spectroscopic Technique	Characteristic Peaks/Signals
IR (Infrared)	Strong C=O stretch around 1715 cm^{-1}
^1H NMR (Proton NMR)	Multiplets for aromatic protons (~7.2-7.4 ppm), Singlet for benzylic protons (~3.6 ppm), Triplets for piperidone ring protons (~2.5 and 2.8 ppm)
^{13}C NMR (Carbon NMR)	Carbonyl carbon signal (~209 ppm), Signals for aromatic and aliphatic carbons
Mass Spectrometry (MS)	Molecular ion peak (M^+) at m/z 189

Table 2: Spectroscopic Data for Phenylmagnesium Bromide

Spectroscopic Technique	Characteristic Peaks/Signals
IR (Infrared)	Dominated by solvent (e.g., THF, diethyl ether) peaks. Characteristic C-Mg and C-Br stretches are weak and often not observed.
^1H NMR (Proton NMR)	Complex multiplets for the phenyl protons, significantly shifted due to the magnesium.
^{13}C NMR (Carbon NMR)	Broad signals for the aromatic carbons, with the ipso-carbon being significantly deshielded.
Mass Spectrometry (MS)	Does not typically show a molecular ion due to its high reactivity and ionic nature.

Table 3: Spectroscopic Data for **4-Phenylazepan-4-ol**

Spectroscopic Technique	Characteristic Peaks/Signals
IR (Infrared)	Broad O-H stretch around 3400 cm^{-1} , Absence of the C=O stretch from the precursor.
^1H NMR (Proton NMR)	Multiplets for aromatic protons, Singlet for the hydroxyl proton (variable), Signals for the azepane ring protons.
^{13}C NMR (Carbon NMR)	Signal for the carbon bearing the hydroxyl and phenyl groups ($\sim 75\text{-}85\text{ ppm}$), Signals for aromatic and other aliphatic carbons.
Mass Spectrometry (MS)	Molecular ion peak (M^+) and characteristic fragmentation patterns.

Experimental Protocols

A plausible synthetic route to **4-Phenylazepan-4-ol** from 1-benzyl-4-piperidone involves a Tiffeneau-Demjanov ring expansion. This process begins with the formation of a cyanohydrin, followed by reduction to an amino alcohol, and subsequent diazotization and rearrangement.

Step 1: Synthesis of 1-benzyl-4-cyano-4-hydroxypiperidine

To a stirred solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., ethanol), a solution of potassium cyanide in water is added, followed by the dropwise addition of a mineral acid (e.g., hydrochloric acid) at a low temperature ($0\text{-}5\text{ }^\circ\text{C}$). The reaction mixture is stirred for several hours, and the resulting cyanohydrin is then extracted and purified.

Step 2: Synthesis of 4-(aminomethyl)-1-benzylpiperidin-4-ol

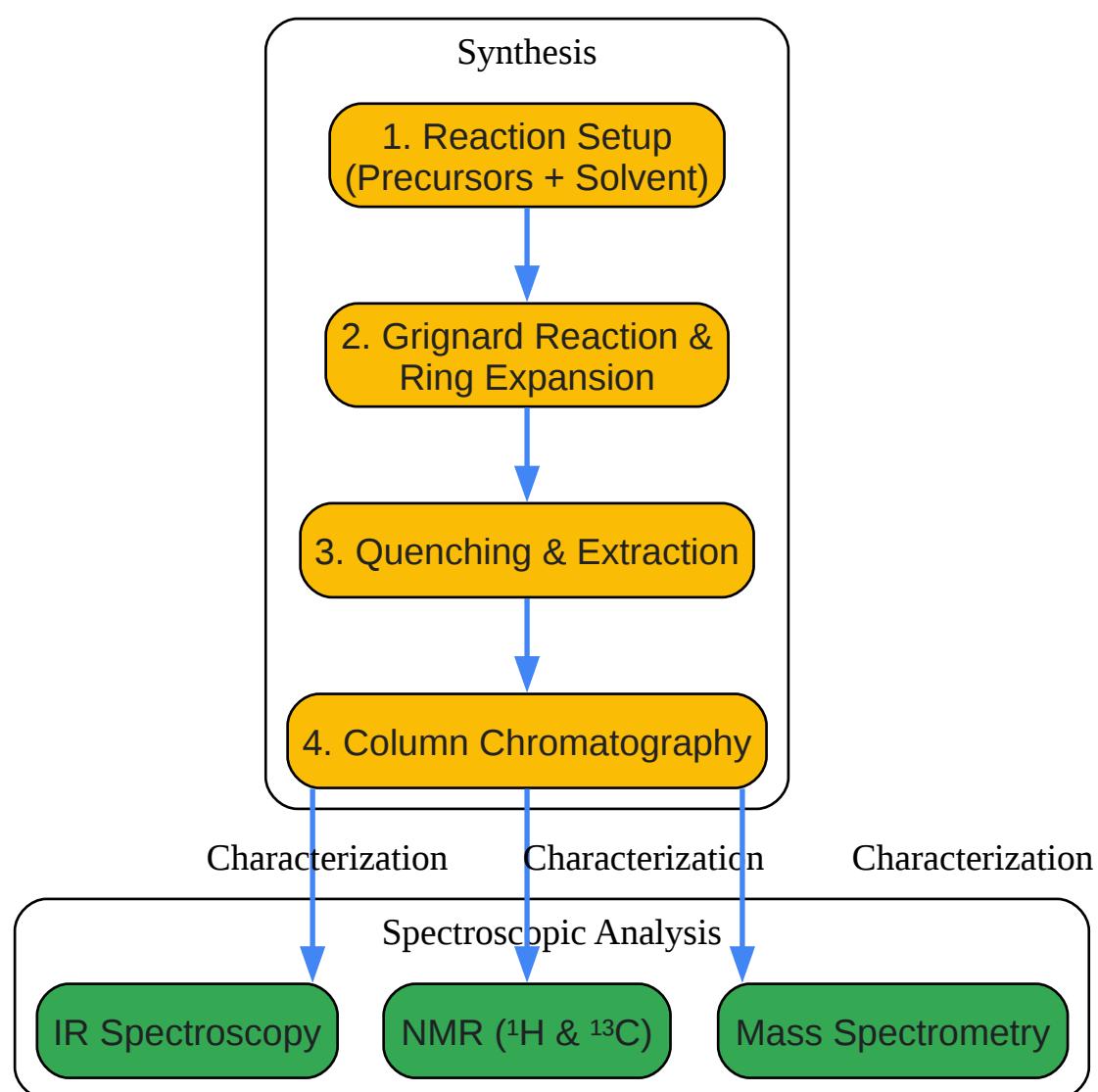
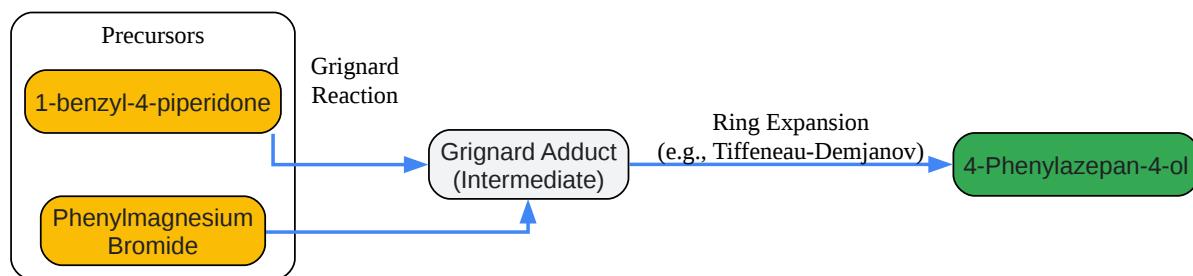
The cyanohydrin from the previous step is reduced to the corresponding amino alcohol. A common method is the use of a reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere and at reflux temperature. After complete reduction, the reaction is carefully quenched, and the product is isolated and purified.

Step 3: Synthesis of **4-Phenylazepan-4-ol** via Tiffeneau-Demjanov Rearrangement

The 4-(aminomethyl)-1-benzylpiperidin-4-ol is dissolved in an acidic aqueous solution (e.g., acetic acid). The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for a period to allow for the diazotization and subsequent ring expansion. The product, **4-Phenylazepan-4-ol**, is then extracted from the reaction mixture and purified by a suitable method like column chromatography.

Visualizing the Synthesis and Workflow

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for the preparation and characterization of **4-Phenylazepan-4-ol**.

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